molecular formula C17H14FN3O3 B2541682 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-60-5

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2541682
CAS No.: 865285-60-5
M. Wt: 327.315
InChI Key: WXHDFHZZEAFPBY-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with an ethoxy group at the para position and a 4-fluorophenyl moiety on the oxadiazole ring. The ethoxy group on the benzamide ring likely enhances lipophilicity, influencing bioavailability and target interaction, while the 4-fluorophenyl substituent may contribute to electronic effects and binding affinity .

Properties

IUPAC Name

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-2-23-14-9-5-11(6-10-14)15(22)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHDFHZZEAFPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group and oxadiazole ring are susceptible to oxidation. For example:

  • Ethoxy group : Oxidative cleavage using KMnO₄ in acidic conditions yields a carboxylic acid derivative .

  • Oxadiazole ring : Oxidation with CrO₃ in acetic acid disrupts the aromatic ring system, forming nitro intermediates.

Example Reaction:

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamideH2SO4KMnO44-carboxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{4-carboxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide}

Reduction Reactions

The oxadiazole ring undergoes reduction with LiAlH₄ in dry ether, producing a diamino derivative :

OxadiazoleLiAlH41,2-Diaminoethane derivative\text{Oxadiazole} \xrightarrow{\text{LiAlH}_4} \text{1,2-Diaminoethane derivative}

Nucleophilic Substitution

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) with amines or thiols in DMF/DMSO :

4-Fluorophenyl+NH2R4-RNH-phenyl+HF\text{4-Fluorophenyl} + \text{NH}_2\text{R} \rightarrow \text{4-RNH-phenyl} + \text{HF}

Comparative Reactivity Analysis

Reactive Site Reagents/Conditions Products Yield Reference
Ethoxy group (OCH₂CH₃)KMnO₄/H₂SO₄Carboxylic acid72–85%
Oxadiazole ringLiAlH₄/dry etherDiamino derivative68%
4-FluorophenylNH₂CH₃/DMF, 80°C4-Methylaminophenyl55%
Benzamide (CONH)H₂O/HCl, refluxBenzoic acid + 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine90%

Hydrolysis and Stability

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleavage to benzoic acid and 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine.

  • Basic hydrolysis (NaOH/EtOH): Forms carboxylate salt and amine.

Stability Data:

Condition Degradation Half-Life
pH 1.2 (37°C)12% in 24 hrs150 hrs
pH 7.4 (37°C)5% in 24 hrs300 hrs

Functionalization for Bioactivity

Modifications at the oxadiazole ring (e.g., thioether formation) enhance pharmacological properties. For instance:

  • Thioacetamide derivatives (e.g., compound 4h in ) show potent anticancer activity (IC₅₀: <0.14 μM on A549 cells) via apoptosis induction and MMP-9 inhibition .

Synthetic Routes

Industrial synthesis employs:

  • Cyclization : Hydrazides + carboxylic acid derivatives (POCl₃ catalysis) .

  • Continuous flow reactors : For scalable production with >90% purity.

Structural Influence on Reactivity

  • Electron-withdrawing groups (e.g., -F on phenyl) increase NAS rates at the aryl ring .

  • Ethoxy group : Steric hindrance reduces reactivity compared to methoxy analogs .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as a versatile building block for synthesizing more complex molecules. Its oxadiazole moiety is particularly valuable in constructing derivatives that exhibit enhanced reactivity and specificity in various chemical reactions.

Biology

The biological implications of this compound are noteworthy:

  • Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole rings can exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested for their efficacy against various bacterial strains.
  • Anticancer Properties : Research has suggested that oxadiazole derivatives may inhibit cancer cell proliferation. Case studies indicate that certain modifications to the compound enhance its cytotoxic effects on specific cancer cell lines.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the development of novel drugs targeting specific biological pathways.

Case Study : A recent study explored the synthesis of modified oxadiazole derivatives based on this compound and evaluated their pharmacological profiles. The findings suggested promising results in terms of bioactivity and selectivity towards target enzymes involved in disease mechanisms.

Industry

The compound finds applications in industrial settings as well:

  • Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals with tailored properties for various applications in materials science.
  • Research and Development : Companies involved in chemical research leverage this compound for developing new materials with desired functionalities.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Alkoxy Substitutions

  • Compound 36 (N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide) : Features a methoxy group at the benzamide para position. Compared to the ethoxy group in the target compound, the methoxy group is smaller and less lipophilic. This compound showed moderate synthesis yield (52%) and high purity (98.5%) .
  • Compound 39 (N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide) : Replaces the ethoxy group with a fluorine atom, increasing electronegativity. It demonstrated a higher yield (62%) and 100% HPLC purity, suggesting improved synthetic efficiency .

Sulfamoyl Substitutions

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) : Contains a sulfamoyl group instead of alkoxy. This substitution significantly enhanced antifungal activity against C. albicans, likely due to improved thioredoxin reductase inhibition .
  • 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Exhibits dual sulfamoyl and fluorophenyl groups.

Variations on the Oxadiazole Ring

  • Compound 5a (4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide): Substitutes the 4-fluorophenyl group with 4-chlorophenyl.
  • HSGN-237 (N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide): Incorporates a trifluoromethoxy group on the benzamide and a 3-fluorophenyl on the oxadiazole. This compound demonstrated antibacterial activity against Neisseria gonorrhoeae, highlighting the impact of fluorine positioning .

Spectroscopic Characterization

  • NMR Analysis : Compounds with para-substituted benzamide groups (e.g., methoxy, ethoxy) show distinct aromatic proton signals. For example, Compound 36’s ¹H-NMR displayed a singlet at δ 3.86 ppm for the methoxy group, while the target compound’s ethoxy group would likely resonate near δ 1.3–1.4 (CH₃) and δ 4.0–4.1 (CH₂) .
  • IR Spectroscopy : Absence of C=O bands in triazole derivatives (e.g., ) confirms structural shifts, whereas sulfamoyl-containing compounds (LMM5) exhibit S=O stretches near 1240–1258 cm⁻¹ .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Lipophilicity : Ethoxy and sulfamoyl groups increase lipophilicity, aiding membrane penetration in antifungal agents (LMM5, target compound) .
  • Steric Effects : Bulkier substituents like cyclohexyl in LMM11 reduce antifungal efficacy compared to LMM5, highlighting the importance of steric compatibility .

Biological Activity

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that belongs to the oxadiazole class of compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an ethoxy group, a benzamide core, and an oxadiazole ring. Its molecular formula is C23H20FN3O2C_{23}H_{20}FN_3O_2 with a molecular weight of approximately 389.43 g/mol. The structure can be represented as follows:

SMILES CCOc1ccc(cc1)N(c1ccc(cc1)F)c1nnc(c2ccccc2)o1\text{SMILES }CCOc1ccc(cc1)N(c1ccc(cc1)F)c1nnc(c2ccccc2)o1

Key Physical Properties

PropertyValue
Molecular Weight389.43 g/mol
LogP5.1503
Polar Surface Area47.193 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
  • Substitution on the Benzamide Core : The ethoxy group is introduced via nucleophilic substitution reactions using ethyl halides or ethyl alcohol in the presence of a base.
  • Coupling Reaction : The oxadiazole and benzamide moieties are coupled using agents like EDCI or DCC to form the amide bond.

Anticancer Activity

Research indicates that compounds featuring the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Acute Monocytic Leukemia (U-937)

In vitro studies demonstrated that certain oxadiazole derivatives exhibited cytotoxic activity with IC50 values in the micromolar range against these cell lines . Notably, compounds with structural similarities displayed enhanced binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

The oxadiazole scaffold has also been reported to possess antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Study on Anticancer Activity

A recent study evaluated a series of oxadiazole derivatives for their potential as RET kinase inhibitors—a promising target in cancer therapy. Among these, compounds similar to this compound demonstrated moderate to high potency in inhibiting RET kinase activity at both molecular and cellular levels .

Mechanistic studies revealed that the interaction of oxadiazole derivatives with specific receptors could lead to significant changes in cellular pathways associated with apoptosis. For instance, flow cytometry assays indicated that these compounds could increase p53 expression levels and activate caspase pathways in cancer cells .

Q & A

Q. What synthetic routes are recommended for preparing 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and what are the critical reaction steps?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Esterification of 4-ethoxybenzoic acid with methanol/sulfuric acid to form methyl 4-ethoxybenzoate, followed by hydrazination to yield 4-ethoxyphenylhydrazide .
  • Step 2: Cyclization of the hydrazide with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole-2-amine intermediate .
  • Step 3: Amide coupling using 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine and 4-ethoxybenzoyl chloride in dry THF with a base (e.g., NaH) .
    Critical Considerations: Optimize reaction conditions (e.g., temperature, solvent purity) to avoid side products like sulfoxide formation during oxidation steps .

Q. How is the compound structurally characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and ethoxy/fluorophenyl substituents. For example, the 4-fluorophenyl group shows distinct 19F^{19}F NMR signals .
  • Mass Spectrometry: ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the oxadiazole core .
  • HPLC Purity Analysis: Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to verify purity >95% .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Testing: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria, with MIC values compared to controls like ciprofloxacin .
  • Anticancer Screening: Employ cell viability assays (e.g., MTT) against cancer cell lines (e.g., CCRF-CEM), reporting % growth inhibition (GI) .
  • Enzyme Inhibition: Test against targets like carbonic anhydrase (hCA II) or HDACs using fluorometric assays, reporting IC50_{50} values .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for enhanced target binding (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or hCA II). Focus on hydrogen bonding (e.g., oxadiazole N atoms with Val135 in InhA) and hydrophobic contacts .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity data to design derivatives with improved logP and binding affinity .
  • MD Simulations: Perform 100-ns simulations to assess stability of ligand-target complexes (e.g., RMSD <2 Å) and identify critical binding residues .

Q. What strategies address low synthetic yields or byproduct formation during oxadiazole ring formation?

Methodological Answer:

  • Cyclization Optimization: Replace BrCN with safer reagents like chloramine-T or use microwave-assisted synthesis to improve reaction efficiency .
  • Byproduct Mitigation: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the oxadiazole product .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps, monitoring progress via TLC .

Q. How are mechanistic studies (e.g., enzyme inhibition, apoptosis induction) conducted to elucidate bioactivity?

Methodological Answer:

  • Kinetic Studies: For enzyme targets (e.g., HDACs), measure KiK_i values using Lineweaver-Burk plots under varying substrate/inhibitor concentrations .
  • Apoptosis Assays: Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells post-treatment. Validate via caspase-3/7 activation assays .
  • ROS Detection: Apply DCFH-DA probes in fluorescence microscopy to assess oxidative stress contributions to cytotoxicity .

Contradictions and Data Gaps

  • Synthetic Yield Variability: reports yields as low as 12% for similar oxadiazoles, necessitating process optimization .
  • Divergent Bioactivity: While highlights anticancer activity (68.89% GI), other studies (e.g., ) emphasize antimicrobial effects, suggesting context-dependent mechanisms .

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